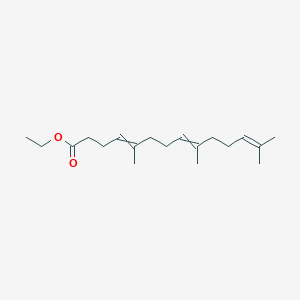
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is an organic compound with the molecular formula C19H32O2 It is a derivative of tetradecatriene, characterized by the presence of three double bonds and three methyl groups along its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate typically involves the esterification of the corresponding acid or aldehyde. One common method is the reaction of 5,9,13-trimethyltetradeca-4,8,12-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification through distillation and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding acid or aldehyde.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).
Major Products Formed
Oxidation: The major products include 5,9,13-trimethyltetradeca-4,8,12-trienoic acid or 5,9,13-trimethyltetradeca-4,8,12-trienal.
Reduction: The primary product is 5,9,13-trimethyltetradeca-4,8,12-trienol.
Substitution: Products vary depending on the specific electrophile used in the reaction.
Applications De Recherche Scientifique
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bioactive compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can be compared with other similar compounds such as:
5,9,13-trimethyltetradeca-4,8,12-trienal: This compound differs by having an aldehyde group instead of an ester group.
5,9,13-trimethyltetradeca-4,8,12-trienol: This compound has an alcohol group instead of an ester group.
5,9,13-trimethyltetradeca-4,8,12-trienoic acid: This compound has a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its ester functional group, which imparts different chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
59822-16-1 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-6-21-19(20)15-9-14-18(5)13-8-12-17(4)11-7-10-16(2)3/h10,12,14H,6-9,11,13,15H2,1-5H3 |
Clé InChI |
MCLZSZQLOAXPSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


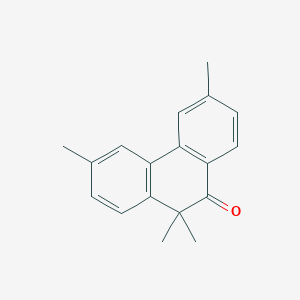
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)

![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
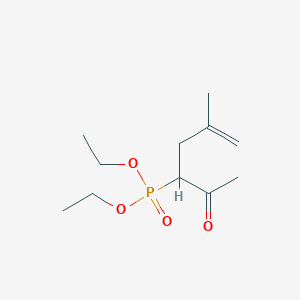
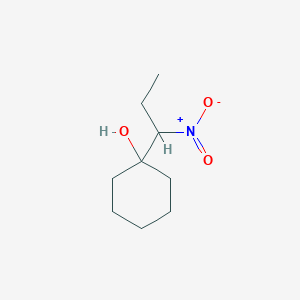
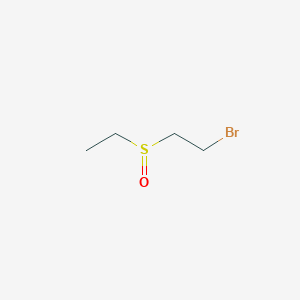
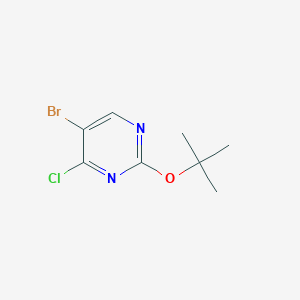
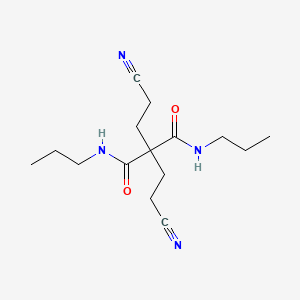
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
